Chinensine B
Overview
Description
Chinensine B is a diterpenoid compound isolated from the rhizomes of Alpinia chinensis, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties and other pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chinensine B involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Alpinia chinensis or synthetic production using optimized chemical processes. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chinensine B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its antitumor, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Chinensine B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound modulates various signaling pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
- Coronarin E
- Chinensine A
- Chinensine C
- Chinensine D
- Villosin
Comparison: Chinensine B is unique due to its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. Compared to other similar compounds, this compound has shown a higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPGEKTXQYTSU-AKHYNURPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.